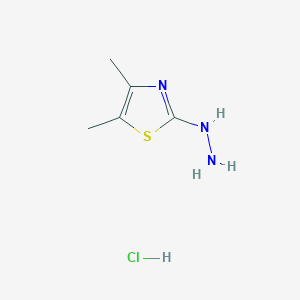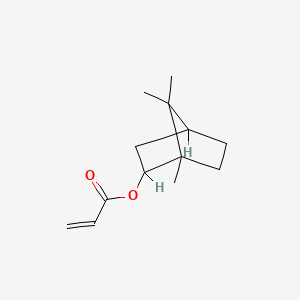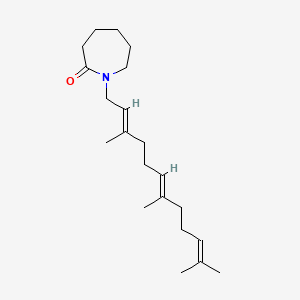
BOTRYOCOCCANE C30-C32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botryococcane C30-C32 is a type of acyclic hydrocarbon derived from the freshwater green alga Botryococcus brauniiThis compound is found in various non-marine crude oils and is characterized by its high molecular weight and waxy nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of botryococcane C30-C32 involves several steps, starting from simpler organic molecules. One method involves the use of enantioenriched secondary allylic carbamates, which are deprotonated with sec-butyllithium and reacted with boronic esters. This process results in the formation of boronate complexes, which undergo a stereospecific 1,2-migration to yield tertiary allylic boronic esters . The methodology has been applied to an eight-step, stereoselective synthesis of each of the diastereoisomers of C30 botryococcene .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from the green alga Botryococcus braunii. This alga is cultivated under controlled conditions to maximize the yield of hydrocarbons. The extraction process involves the use of solvents to separate the hydrocarbons from the algal biomass .
Chemical Reactions Analysis
Types of Reactions
Botryococcane C30-C32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to simpler hydrocarbons.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the botryococcane structure.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .
Scientific Research Applications
Botryococcane C30-C32 has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of long-chain hydrocarbons.
Biology: Research on Botryococcus braunii and its hydrocarbons contributes to understanding algal metabolism and the potential for biofuel production.
Medicine: While not directly used in medicine, the study of this compound can provide insights into the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of botryococcane C30-C32 involves its synthesis from farnesyl diphosphate and squalene. Enzymes in Botryococcus braunii catalyze the conversion of these precursors into botryococcane through a series of biochemical reactions. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Squalene (C30H50): A triterpene hydrocarbon similar in structure to botryococcane but with a different biological origin.
Botryococcene (C30-C34): A class of hydrocarbons closely related to botryococcane, also derived from Botryococcus braunii.
Phytane (C20H42): A diterpene hydrocarbon found in marine and non-marine environments.
Uniqueness
Botryococcane C30-C32 is unique due to its high molecular weight and specific biological origin from Botryococcus braunii. Its structure and properties make it distinct from other hydrocarbons, providing unique advantages in biofuel production and chemical research .
Properties
CAS No. |
100664-66-2 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






